

# LDN-212854 as a Selective Probe for ALK2

## Function: A Technical Guide

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### Compound of Interest

Compound Name: LDN-212854

Cat. No.: B608506

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### Introduction

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I serine/threonine kinase receptor that plays a critical role in the bone morphogenetic protein (BMP) signaling pathway. [1] This pathway is essential for embryonic development, tissue homeostasis, and bone formation. [2][3] Gain-of-function mutations in the gene encoding ALK2, ACVR1, are the primary cause of Fibrodysplasia Ossificans Progressiva (FOP), a rare genetic disorder characterized by progressive and debilitating heterotopic ossification (HO). [4][5] Understanding the specific functions of ALK2 amidst the highly homologous family of BMP type I receptors (including ALK1, ALK3, and ALK6) requires highly selective chemical probes. [6]

**LDN-212854** is a potent, ATP-competitive small molecule inhibitor derived from the pyrazolo[1,5-a]pyrimidine scaffold of dorsomorphin. [4][5] It was developed to provide a higher degree of selectivity for ALK2 over other BMP type I receptors and, most notably, over the closely related TGF- $\beta$  and Activin type I receptors (ALK4, ALK5). [2][7] This selectivity makes **LDN-212854** an invaluable tool for researchers to dissect ALK2-specific signaling events, validate its role as a therapeutic target, and investigate the pathophysiology of diseases like FOP. [2][4] This guide provides a comprehensive overview of **LDN-212854**, its biochemical profile, detailed experimental protocols for its use, and its application in studying ALK2 function.

## Mechanism of Action and Structural Basis for Selectivity

**LDN-212854** functions by competitively binding to the ATP-binding pocket of the ALK2 kinase domain, thereby preventing the phosphorylation of its downstream substrates, the SMAD

proteins (SMAD1/5/8).[8][9] The inhibitor binds to the hinge region of the kinase, with the core pyrazolo[1,5-a]pyrimidine forming a critical hydrogen bond with the backbone of His286.[5]

The enhanced selectivity of **LDN-212854** compared to its predecessor, LDN-193189, stems from the substitution of a 4-quinoline moiety with a 5-quinoline group.[5] While a seemingly minor change, this modification alters the inhibitor's interaction within the kinase pocket. Crystal structure analysis reveals that the 5-quinoline moiety facilitates a unique pattern of water-mediated hydrogen bonds with two key residues, Lys235 and Glu248, within the inactive conformation of ALK2.[4][5] This specific interaction network is less favorable in other kinases like ALK5, contributing to the remarkable selectivity of **LDN-212854** for ALK2.[5][6]

## Quantitative Profile: Potency and Selectivity

The utility of **LDN-212854** as a chemical probe is defined by its high potency against ALK2 and its selectivity against other kinases. The following tables summarize the key quantitative data from in vitro and cell-based assays.

Table 1: In Vitro Biochemical Kinase Inhibition Profile

Target Kinase	IC50 (nM)	Source
ALK2 (ACVR1)	1.3	[10]
ALK1 (ACVRL1)	2.4	[10]
ALK3 (BMPR1A)	-	-

| ALK5 (TGFB1) | >10,000 |[2] |

Table 2: Cellular Potency and Selectivity

Assay Type	Cell Line	Target Pathway	IC50 (nM)	Source
<b>BRE-Luciferase</b>	<b>C2C12</b>	<b>caALK2</b>	<b>16</b>	<b>[2]</b>
BRE-Luciferase	C2C12	caALK1	~100	[2][11]
BRE-Luciferase	C2C12	caALK3	153	[2]
pSMAD1/5/8 Inhibition	BMPR2-/- PASCs	BMP7/ALK2	37	[2][10]
Alkaline Phosphatase	C2C12	BMP6 (ALK2-mediated)	~10	[2]

| Alkaline Phosphatase | C2C12 | BMP4 (ALK3-mediated) | 40.5 [[2] |

Table 3: Profile Against Key Off-Target Kinases

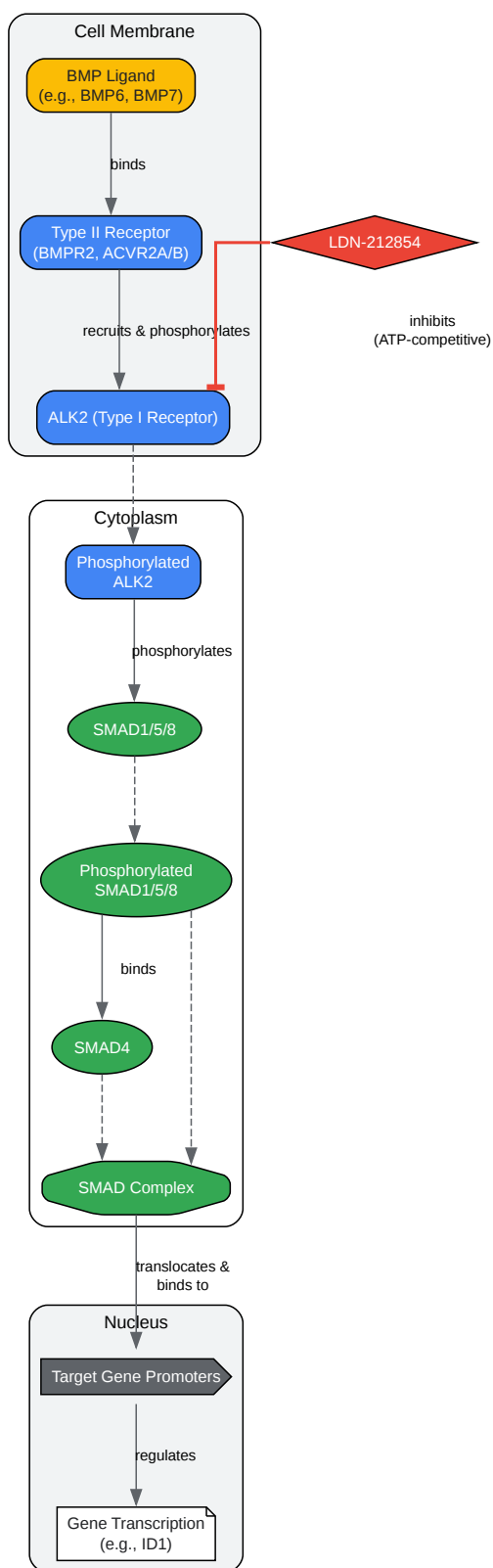
Off-Target Kinase	IC50 (nM)	Source
<b>RIPK2</b>	<b>&lt; 100</b>	<b>[2]</b>
ABL1	< 100	[2]
PDGFR-β	< 100	[2]
PDGFR-α	> 300	[2]
VEGFR2 (KDR)	> 300	[2]

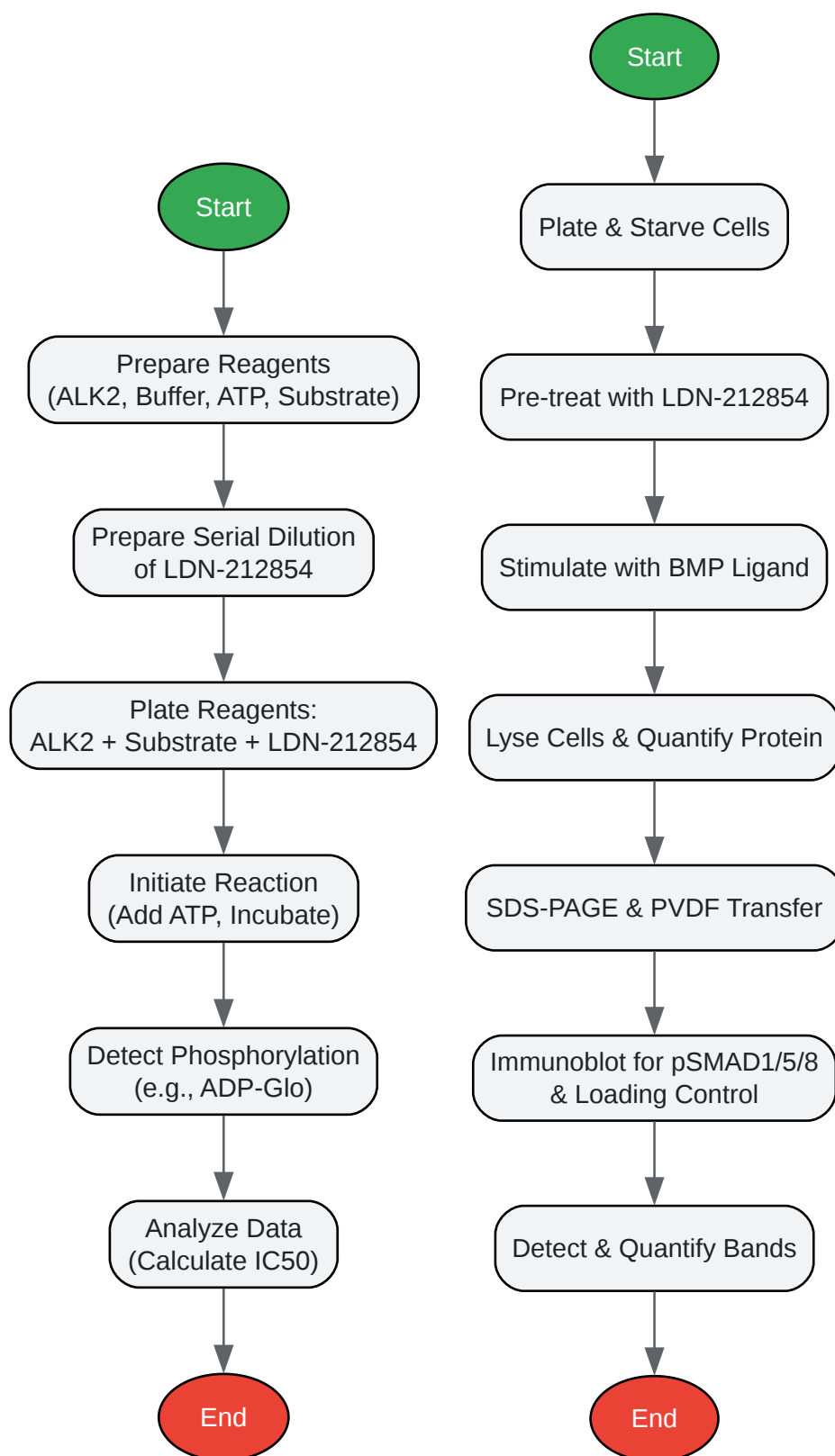
| c-KIT | > 300 [[2] |

Note: The selectivity of **LDN-212854** for ALK2 over ALK5 has been reported to be greater than 9,000-fold.[5] While potent, researchers should be aware of potential off-target effects on kinases like RIPK2, especially at higher concentrations.[2]

## Visualizing ALK2 Signaling and Inhibition

Understanding the mechanism of **LDN-212854** requires visualizing its place within the canonical BMP signaling pathway.





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